Piperidin-4-yl(pyridin-3-yl)methanol
Overview
Description
Piperidin-4-yl(pyridin-3-yl)methanol is a chemical compound that features a piperidine ring and a pyridine ring connected via a methanol group
Mechanism of Action
Target of Action
Piperidin-4-yl(pyridin-3-yl)methanol is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are known to have a wide range of biological activities . .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A related compound, (1-(pyridin-3-yl)piperidin-4-yl)methanol, is reported to have high gi absorption and is bbb permeant , which could suggest similar properties for this compound.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-yl(pyridin-3-yl)methanol typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-yl(pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the piperidine or pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Piperidin-4-yl(pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-amine share structural similarities with Piperidin-4-yl(pyridin-3-yl)methanol.
Pyridine derivatives: Compounds like pyridine-3-carboxylic acid and pyridine-3-amine are structurally related.
Uniqueness
This compound is unique due to the presence of both piperidine and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
piperidin-4-yl(pyridin-3-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-2,5,8-9,11-12,14H,3-4,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUHNGNJDJIZLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CN=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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